N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13464971
Molecular Formula: C14H25N3O2
Molecular Weight: 267.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25N3O2 |
|---|---|
| Molecular Weight | 267.37 g/mol |
| IUPAC Name | N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C14H25N3O2/c1-10(15)14(19)16-8-4-3-5-13(16)9-17(11(2)18)12-6-7-12/h10,12-13H,3-9,15H2,1-2H3/t10-,13?/m0/s1 |
| Standard InChI Key | WLZQPEZVZSSWKH-NKUHCKNESA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N |
| SMILES | CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N |
| Canonical SMILES | CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring linked to an (S)-2-aminopropionyl group at the 1-position and a cyclopropylacetamide group at the 2-methyl position . Stereochemistry at the 2-aminopropionyl residue ((S)-configuration) is critical for chiral specificity in receptor interactions. Key structural identifiers include:
Physicochemical Profile
Experimental and predicted properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 456.8 ± 28.0 °C (Predicted) | |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | |
| pKa | 9.05 ± 0.29 (Predicted) | |
| Solubility | Moderate in polar solvents |
The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability compared to bulkier alkyl substituents.
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves multi-step protocols:
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Piperidine Functionalization: Alkylation of piperidine with bromomethylcyclopropane introduces the cyclopropyl group.
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Acylation: Coupling with (S)-2-aminopropionic acid using carbodiimide reagents (e.g., EDC/HOBt) forms the amide bond.
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Chiral Resolution: Chiral HPLC or derivatization with (S)-(-)-1-phenylethylamine ensures enantiomeric purity >98%.
Biological Activity and Mechanisms
Receptor Interactions
Structural analogs demonstrate activity at:
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Histamine H3 Receptors: Modulation of neurotransmission for potential use in cognitive disorders .
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Sigma-1 Receptors: Implicated in neuroprotection and pain management.
Antiproliferative Effects
In vitro studies on related piperidine derivatives report IC values against cancer cell lines:
| Cell Line | IC (μM) | Notes |
|---|---|---|
| L1210 (Leukemia) | 41 ± 3 | Moderate activity |
| HeLa (Cervical) | 30 ± 1 | High sensitivity |
| HMEC-1 (Endothelial) | 9.6 ± 0.7 | Enhanced potency vs. analogs |
Metabolic Stability
The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in preclinical models.
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Bioactivity Trend |
|---|---|---|
| N-Cyclopropylfentanyl | Phenyl vs. cyclopropyl group | Higher μ-opioid receptor affinity |
| N-Isopropyl-acetamide derivatives | Bulkier substituent | Reduced metabolic stability |
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